molecular formula C9H5BrClN B599952 6-Bromo-8-chloroquinoline CAS No. 16567-13-8

6-Bromo-8-chloroquinoline

Cat. No. B599952
CAS RN: 16567-13-8
M. Wt: 242.5
InChI Key: BDEUOIMCEVFYET-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroquinoline is a solid compound . It is used as a pharmaceutical intermediate . The molecular formula of 6-Bromo-8-chloroquinoline is C9H5BrClN .


Molecular Structure Analysis

The molecular structure of 6-Bromo-8-chloroquinoline is represented by the SMILES string ClC1=CC(Br)=CC2=CC=CN=C12 . This indicates the positions of the bromine and chlorine atoms in the quinoline ring.


Physical And Chemical Properties Analysis

6-Bromo-8-chloroquinoline is a solid compound . Its molecular weight is 242.5 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

    Proteomics Research

    This compound is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions . Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The specific methods of application and outcomes in this field are not detailed in the available sources.

    Pharmaceutical Intermediate

    “6-Bromo-8-chloroquinoline” can be used as an intermediate in the synthesis of various pharmaceutical compounds . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of pharmaceuticals. Specific applications, methods, and outcomes in this context are not detailed in the available sources.

    Organic Chemistry - Synthesis of Quinoline Derivatives A related study involves the bromination of 8-substituted quinolines, including compounds similar to “6-Bromo-8-chloroquinoline”. This study was conducted in the field of organic chemistry, specifically focusing on the synthesis of quinoline derivatives . The methods involved selective bromination of organic molecules, particularly aromatic compounds .

Safety And Hazards

According to the safety information available, 6-Bromo-8-chloroquinoline is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

6-bromo-8-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEUOIMCEVFYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675211
Record name 6-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-chloroquinoline

CAS RN

16567-13-8
Record name 6-Bromo-8-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16567-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AS Felts, AL Rodriguez, RD Morrison… - Bioorganic & medicinal …, 2018 - Elsevier
… 6-Bromo-8-chloroquinoline 4 was converted to vinyl analog 5 via a Suzuki cross-coupling reaction with potassium vinyltrifluoroborate. Ozonolysis of 5 followed by treatment with …
Number of citations: 2 www.sciencedirect.com

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